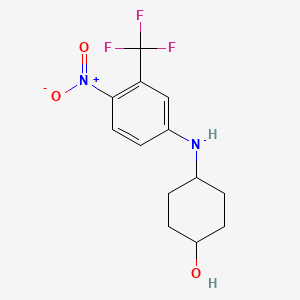

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol

Description

Properties

IUPAC Name |

4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZBLAAHJGEMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 4-Nitro-3-trifluoromethylaniline

A crucial intermediate for the target compound is 4-nitro-3-trifluoromethylaniline. Its preparation is well-described in patent CN102093229A and involves:

Acetylation of m-(trifluoromethyl)aniline:

React m-(trifluoromethyl)aniline with acetyl chloride in an aprotic solvent (e.g., toluene, chlorobenzene) at 35–60 °C to form m-trifluoromethyl acetanilide.Nitration of the acetanilide intermediate:

Nitrate m-trifluoromethyl acetanilide using concentrated nitric acid at 35–80 °C (optimal 60–65 °C) to yield 4-nitro-3-trifluoromethyl acetanilide.Deprotection (removal of acetyl group):

Treat 4-nitro-3-trifluoromethyl acetanilide with potassium carbonate in ethanol at 30–90 °C (optimal 60–80 °C) to remove the acetyl group, obtaining 4-nitro-3-trifluoromethylaniline.

This method offers advantages such as high yield, fewer by-products, easier control, and reduced positional isomers compared to direct nitration of trifluoromethyl chlorobenzene or other routes.

Coupling with Cyclohexanol Derivatives

The next step involves coupling the prepared 4-nitro-3-trifluoromethylaniline with cyclohexanol or its derivatives to form the target compound. Common approaches include:

Nucleophilic substitution or Buchwald-Hartwig amination:

The aromatic amine reacts with cyclohexanol derivatives under catalytic conditions, often using palladium catalysts (e.g., Pd(OAc)₂) and bases such as potassium carbonate in refluxing methanol or other solvents.Reaction conditions:

Controlled temperature and reaction time optimize yield and selectivity. The use of specific ligands and catalysts enhances coupling efficiency.Purification:

The crude product is purified by recrystallization or column chromatography using solvent gradients (e.g., hexane/ethyl acetate) to achieve high purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride, aprotic solvent (toluene) | 35–60 °C | Forms m-trifluoromethyl acetanilide |

| Nitration | Concentrated nitric acid | 35–80 °C (opt. 60–65) | Produces 4-nitro-3-trifluoromethyl acetanilide |

| Deprotection (acetyl removal) | Potassium carbonate in ethanol | 30–90 °C (opt. 60–80) | Yields 4-nitro-3-trifluoromethylaniline |

| Amination/Coupling | Pd(OAc)₂ catalyst, K₂CO₃ base, methanol reflux | Reflux (approx. 65–80 °C) | Forms 4-(4-nitro-3-trifluoromethyl-phenylamino)-cyclohexanol |

| Purification | Column chromatography, recrystallization | Ambient | Hexane/ethyl acetate solvent gradients |

Chemical Reaction Analysis

Nitration: Electrophilic aromatic substitution introduces the nitro group selectively at the 4-position relative to trifluoromethyl at the 3-position due to directing effects.

Acetyl protection: Acetylation protects the amine during nitration, preventing side reactions and improving regioselectivity.

Deprotection: Mild alkaline hydrolysis removes the acetyl group without affecting other sensitive groups.

Coupling: Palladium-catalyzed amination enables the formation of the C–N bond between the aromatic amine and cyclohexanol derivative.

Research Findings and Optimization

The acetylation-nitration-deprotection sequence significantly improves yield and reduces impurities compared to direct nitration methods.

Reaction temperatures and solvent choices critically affect regioselectivity and product purity.

Use of aprotic solvents in acetylation and controlled nitration temperatures minimizes positional isomers.

Catalytic coupling reactions benefit from optimized ligand and base selection for higher efficiency.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Advantages | Challenges/Notes |

|---|---|---|---|

| Acetylation | m-(Trifluoromethyl)aniline + acetyl chloride in aprotic solvent | Protects amine, improves nitration selectivity | Requires controlled temperature |

| Nitration | Concentrated nitric acid nitration of acetanilide | High yield, fewer isomers | Temperature-sensitive |

| Deprotection | Potassium carbonate in ethanol | Mild conditions, clean deprotection | Requires temperature control |

| Coupling with cyclohexanol | Pd-catalyzed amination with cyclohexanol derivatives | Efficient C–N bond formation | Catalyst and base optimization |

| Purification | Chromatography and recrystallization | High purity product | Solvent system optimization |

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 4-(3-trifluoromethyl-phenylamino)-cyclohexanol, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol exhibits potential anticancer properties. It has been shown to inhibit the growth of cancer cell lines by interfering with key signaling pathways. For instance, studies have reported that this compound can induce apoptosis in breast cancer cells by modulating the expression of proteins involved in cell survival and death.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 3.39 | Apoptosis via EGFR inhibition |

| Study B | HeLa | 5.12 | Cell cycle arrest at G1 phase |

Biochemical Applications

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain proteases, which are crucial for various biological processes. By binding to the active sites of these enzymes, it can effectively halt their activity, making it a valuable tool in biochemical research.

Cellular Effects

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol influences cellular metabolism and signaling pathways. Its effects on kinase activity have been documented, indicating its role in modulating cellular responses to external stimuli.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for developing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new therapeutic agents.

Case Study 1: Anticancer Efficacy

In a detailed study focusing on the antiproliferative effects of this compound on MCF-7 breast cancer cells, it was found to have an IC50 value of approximately 3.39 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM). The study highlighted that the compound induces apoptosis through the upregulation of p53 and caspase pathways.

Case Study 2: Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with its biological targets. Docking studies revealed that it stabilizes within the active site of the epidermal growth factor receptor (EGFR), facilitating effective inhibition over extended periods during simulations. This stability correlates with enhanced biological activity observed in experimental assays.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Thermal Stability : The electron-withdrawing substituents may lower thermal stability relative to ambroxol or desvenlafaxine, which lack nitro groups .

Analytical Differentiation

Mass spectrometry (MS) analysis of cyclohexanol derivatives is challenging due to structural similarities. For example, NIST data indicate that compounds like cyclohexanol and its amino derivatives exhibit nearly identical fragmentation patterns, leading to low InLib values . However, ambroxol’s bromine atoms (with distinct isotopic signatures) and desvenlafaxine’s succinate moiety improve distinguishability . The target compound’s nitro and trifluoromethyl groups may introduce unique fragments (e.g., NO₂⁺ or CF₃⁺ ions), but overlapping spectra with other nitroaromatics are possible.

Biological Activity

Overview

4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol (CAS No. 1163268-84-5) is a complex organic compound characterized by its unique structural features, including a nitro group, trifluoromethyl group, and a cyclohexanol ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves multi-step chemical reactions, starting with the nitration of 3-trifluoromethylphenol to yield 4-nitro-3-trifluoromethylphenol. Subsequent reactions lead to the formation of the cyclohexanol structure. Its chemical properties allow it to participate in various reactions such as oxidation and reduction, making it a versatile intermediate in organic synthesis.

The biological activity of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is largely attributed to its interactions with specific biomolecules. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to bind effectively to enzymes and proteins involved in critical cellular pathways. This binding can lead to enzyme inhibition or modulation of signaling pathways, affecting cellular functions .

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases, which are crucial for cell signaling and protein metabolism.

- Gene Expression Modulation : The compound may alter gene expression patterns, impacting cellular responses to stimuli.

- Metabolic Pathway Interference : It can disrupt metabolic pathways by inhibiting enzymes that regulate metabolic flux, leading to changes in metabolite levels.

Anticancer Activity

A study exploring the anticancer potential of related compounds highlighted the importance of structural modifications in enhancing biological activity. While specific data on 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is limited, similar nitro-substituted compounds have demonstrated moderate to potent activity against various tumor cell lines, indicating a potential for further investigation into its anticancer properties .

Antimicrobial Properties

Nitro-containing compounds have historically shown broad-spectrum antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against M. tuberculosis and other pathogens. Although specific studies on this compound are scarce, its structural analogs have exhibited promising results in inhibiting bacterial growth .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol?

The synthesis involves multi-step reactions, including:

- Electrophilic aromatic substitution to introduce nitro and trifluoromethyl groups.

- Amination of the aromatic ring with cyclohexanol derivatives via Buchwald-Hartwig coupling or nucleophilic substitution.

- Purification using column chromatography (hexane/ethyl acetate gradients) . Key reagents include Pd(OAc)₂ for catalysis and K₂CO₃ as a base in refluxing methanol .

Q. What analytical techniques are essential for characterizing the molecular structure of this compound?

A combination of methods is required:

- X-ray crystallography using SHELXL software for precise bond-length determination (R factor <0.05 recommended) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., [M+H]⁺ calculated 343.12) .

- Infrared spectroscopy to identify functional groups (e.g., -OH stretch at 3200 cm⁻¹, NO₂ symmetric stretch at 1520 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Based on analogous nitro-aromatic compounds:

- Use nitrile gloves and chemical goggles to prevent skin/eye irritation .

- Conduct reactions in fume hoods with exposure limits <30% of threshold limit values (TLVs).

- Store in amber glass under nitrogen at 2–8°C to prevent photodegradation .

- For spills, neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can response surface methodology optimize reaction conditions for synthesizing this compound?

A Box-Behnken design (BBD) with three variables (temperature, molar ratio, catalyst loading) can model nonlinear relationships:

- Conduct 15–20 experiments to generate quadratic models (ANOVA p < 0.05).

- For a similar cyclohexanol derivative, optimal conditions were 75°C, 1:1.2 substrate ratio, and 5 mol% catalyst, achieving 82% yield .

- Validate models using lack-of-fit tests (F-value > 4.0 indicates significance) .

Q. What catalytic systems are effective for functional group transformations in this compound?

- Copper catalysts : Monovalent Cu⁺ (TOF 15.2 h⁻¹) outperforms metallic Cu (TOF 4.7 h⁻¹) in dehydrogenation reactions. Characterize using XPS (Cu 2p₃/₂ peak at 932.5 eV) and CO adsorption FTIR (2105 cm⁻¹) .

- Palladium on carbon (10% w/w) under 3 bar H₂ at 50°C reduces nitro groups with >95% conversion .

Q. How do computational methods predict the compound’s physicochemical and biological properties?

- Density Functional Theory (DFT) at B3LYP/6-311G(d,p):

- Predicts molecular electrostatic potential (MEP) maps, showing nucleophilic sites at oxygen atoms .

- Calculates thermodynamic stability (ΔGform −45.2 kcal/mol) .

- Molecular dynamics simulations (CHARMM36 force field, 100 ns):

- Estimate membrane permeability (ΔGtransfer −9.8 kcal/mol) for bioavailability studies .

- ADMET prediction : Use SwissADME to estimate logP (2.8 ± 0.3) and CYP450 inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.